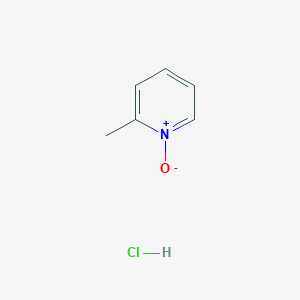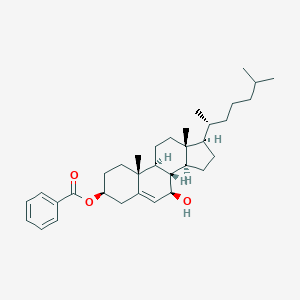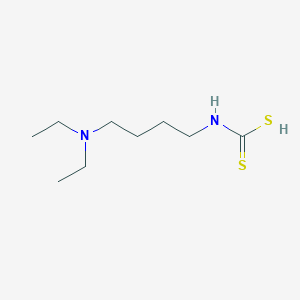
Cyclo(L-alanyl-L-tryptophyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(L-alanyl-L-tryptophyl) is a cyclic dipeptide that has been extensively studied for its potential therapeutic applications. It is composed of two amino acids, L-alanine and L-tryptophan, which are linked together by a peptide bond to form a cyclic structure. This molecule has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. In
Aplicaciones Científicas De Investigación
Plant Growth Regulation
Cyclo(L-tryptophyl-L-phenylalanyl), a related compound to Cyclo(L-alanyl-L-tryptophyl), has been identified as a plant growth regulator. It was isolated from a Penicillium species and displayed various biological activities against pine and tea pollen, lettuce, cress, and rice seeds. These activities were attributed to the intact compound rather than its degradation to L-tryptophan and L-phenylalanine, indicating its potential role in plant growth regulation (Kimura et al., 1996).
Enzymatic Activity
Cyclo(L-alanyl-L-tryptophyl) was compared as a co-substrate with other compounds for an enzyme from Aspergillus amstelodami. This enzyme, known for isoprenylating cyclo peptides, demonstrated that both Cyclo(L-alanyl-L-tryptophyl) and related compounds are active as isoprene acceptors, highlighting their potential in enzymatic processes (Deyrup & Allen, 1975).
Antibacterial Activity
The antibacterial potential of diketopiperazines, including compounds related to Cyclo(L-alanyl-L-tryptophyl), was explored. These compounds were synthesized and tested for their antibacterial properties, indicating the potential application of Cyclo(L-alanyl-L-tryptophyl) in antimicrobial research (Jhaumeer-Laulloo et al., 2004).
Conformational Studies
Cyclo(L-alanyl-L-phenylalanyl), a compound similar to Cyclo(L-alanyl-L-tryptophyl), was studied for its conformation using isotopic labeling. The study of these cyclic dipeptides helps in understanding the conformational dynamics of related compounds, which could be crucial in designing drugs or understanding biological processes (Vičar et al., 1982).
Inhibition of Nitric Oxide Production
A related compound, Cyclo(dehydrohistidyl-L-tryptophyl), was identified as an inhibitor of nitric oxide production in microglial cells. This finding suggests that Cyclo(L-alanyl-L-tryptophyl) could have potential applications in regulating nitric oxide production, which is significant in inflammatory processes (Noh et al., 2007).
Propiedades
Número CAS |
17079-37-7 |
|---|---|
Nombre del producto |
Cyclo(L-alanyl-L-tryptophyl) |
Fórmula molecular |
C14H15N3O2 |
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
(3S,6S)-3-(1H-indol-3-ylmethyl)-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C14H15N3O2/c1-8-13(18)17-12(14(19)16-8)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7-8,12,15H,6H2,1H3,(H,16,19)(H,17,18)/t8-,12-/m0/s1 |
Clave InChI |
VDMMFAOUINDEGC-UFBFGSQYSA-N |
SMILES isomérico |
C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32 |
SMILES |
CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 |
SMILES canónico |
CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 |
Otros números CAS |
17079-37-7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



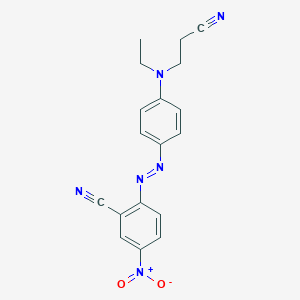
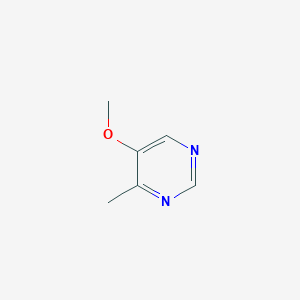
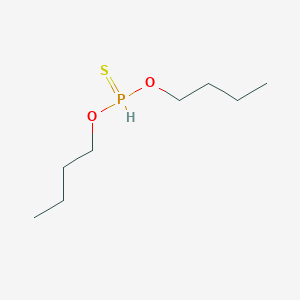
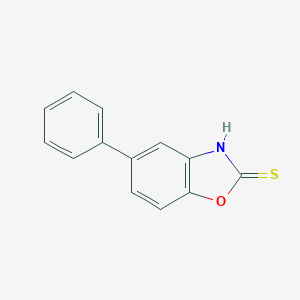
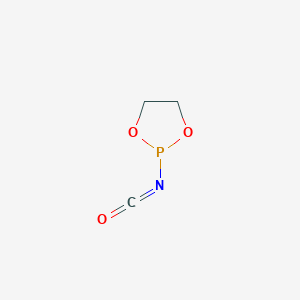
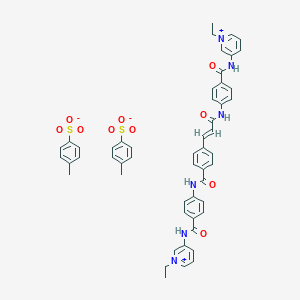

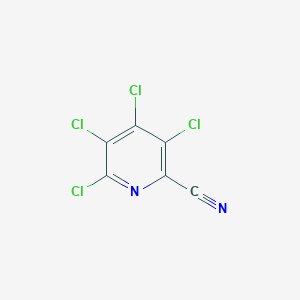
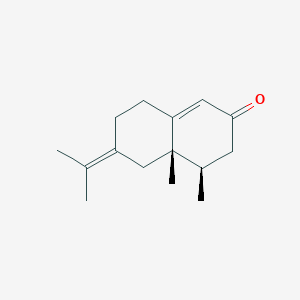
![2,3-Dihydro-2-[1-(hydroxymethyl)ethenyl]-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one](/img/structure/B103141.png)
![8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B103142.png)
